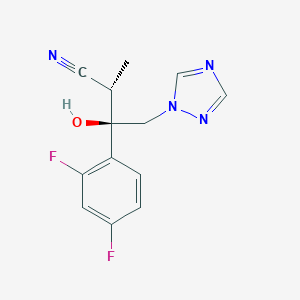
(2S,3R)-3-(2,4-difluorophenyl)-3-hydroxy-2-methyl-4-(1H-1,2,4-triazol-1-yl)butyronitrile
Descripción general
Descripción
The compound “(2S,3R)-3-(2,4-difluorophenyl)-3-hydroxy-2-methyl-4-(1H-1,2,4-triazol-1-yl)butyronitrile” is a complex organic molecule. It has a molecular weight of 349.32 . The compound is solid in physical form and is stored under an inert atmosphere at temperatures between 2-8°C .
Synthesis Analysis
The synthesis of this compound has been reported in the literature . The compound results from the photoredox-catalyzed hydroxymethylation of Voriconazole, affording a hydroxymethylated derivative, followed by oxidation of the former CH2OH group .Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple functional groups. The InChI code for this compound is 1S/C16H14F3N5O/c1-10(15-14(19)5-20-7-22-15)16(25,6-24-9-21-8-23-24)12-3-2-11(17)4-13(12)18/h2-5,7-10,25H,6H2,1H3/t10-,16+/m1/s1 .Chemical Reactions Analysis
The compound is a derivative of Voriconazole, which is a triazole antifungal medication that is generally used to treat serious fungal infections . The introduction of a formyl group in Voriconazole structure creates a very promising site for further functionalization in a molecule which originally does not have many active sites .Physical And Chemical Properties Analysis
The compound is solid in physical form and is stored under an inert atmosphere at temperatures between 2-8°C . It has a molecular weight of 349.32 .Aplicaciones Científicas De Investigación
Synthesis of Antifungal Agents : This compound serves as an intermediate or a key component in synthesizing various triazole antifungal agents. For example, it has been used in the synthesis of ER-30346, an orally active triazole antifungal agent (Kaku et al., 1998). It is also a key component in TAK-187, another new antifungal agent with potent activity against a range of fungi (Tasaka et al., 1997).
Development of Voriconazole : This compound is pivotal in the synthesis of voriconazole, a broad-spectrum triazole antifungal agent. The synthesis process, including diastereoselective steps and stereochemistry, has been extensively studied (Butters et al., 2001).
Study of Stereoselectivity in Antifungal Activity : Research has been conducted to understand the relationship between the stereochemistry of similar compounds and their biological activities, particularly their antifungal properties (Tasaka et al., 1993).
Development of Water-Soluble Prodrugs : Compounds with this structure have been used to create water-soluble prodrugs, like TAK-457, for enhanced solubility and effective delivery in antifungal treatments (Ichikawa et al., 2001).
Radiolabeling for Pharmacokinetic Studies : The compound has been utilized in creating radiolabeled versions, like [4-18F] fluconazole, for pharmacokinetic studies in animals (Livni et al., 1992).
Synthesis of Novel Antifungal Compounds : Novel antifungal compounds, such as dithiocarbamates, have been synthesized using this structure, showing promising activity against various fungi (Zou et al., 2014).
Development of Improved Antifungal Therapies : The compound is being used to develop improved antifungal therapies with enhanced bioavailability and solubility, which is crucial for effective treatment (Kai et al., 1996).
Investigation of Pharmacological Properties : The solubility thermodynamics and partitioning processes of similar compounds in biologically relevant solvents have been investigated to understand their pharmacological behaviors (Volkova et al., 2020).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
(2S,3R)-3-(2,4-difluorophenyl)-3-hydroxy-2-methyl-4-(1,2,4-triazol-1-yl)butanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12F2N4O/c1-9(5-16)13(20,6-19-8-17-7-18-19)11-3-2-10(14)4-12(11)15/h2-4,7-9,20H,6H2,1H3/t9-,13+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZURMGBIMFHVPNC-TVQRCGJNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C#N)C(CN1C=NC=N1)(C2=C(C=C(C=C2)F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C#N)[C@](CN1C=NC=N1)(C2=C(C=C(C=C2)F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12F2N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80432007 | |
| Record name | (2S,3R)-3-(2,4-difluorophenyl)-3-hydroxy-2-methyl-4-(1H-1,2,4-triazol-1-yl)butyronitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80432007 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S,3R)-3-(2,4-difluorophenyl)-3-hydroxy-2-methyl-4-(1H-1,2,4-triazol-1-yl)butyronitrile | |
CAS RN |
170862-36-9 | |
| Record name | (2S,3R)-3-(2,4-difluorophenyl)-3-hydroxy-2-methyl-4-(1H-1,2,4-triazol-1-yl)butyronitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80432007 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



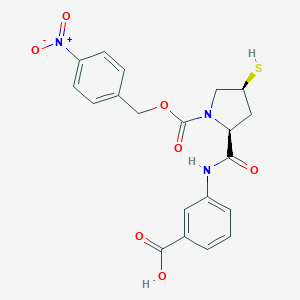
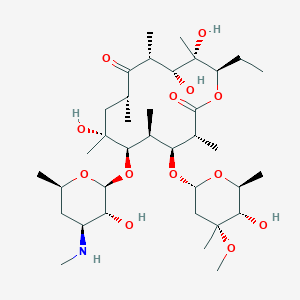
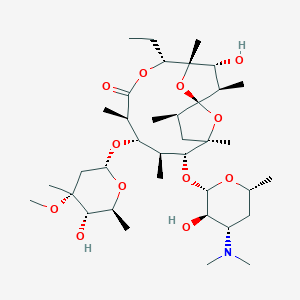
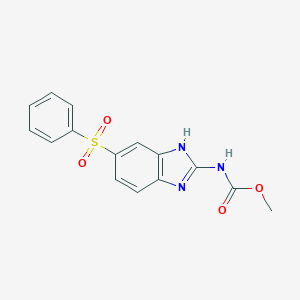
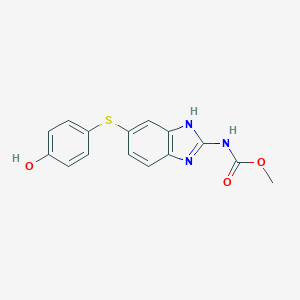
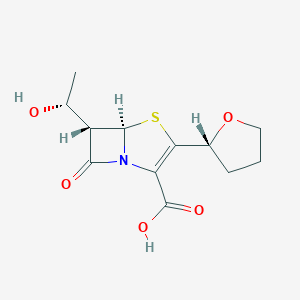
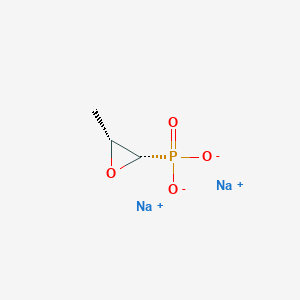
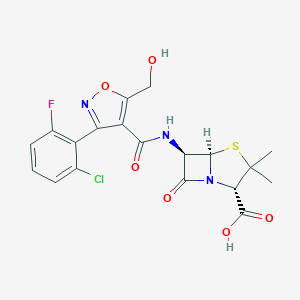
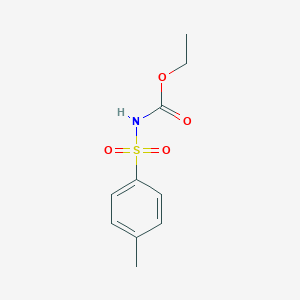
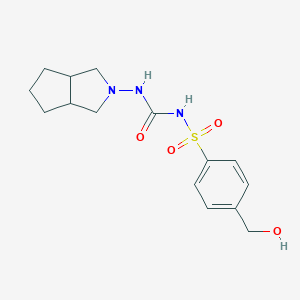
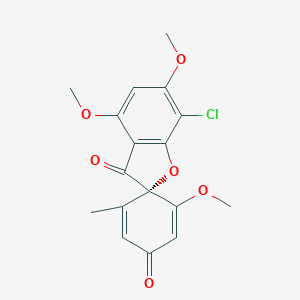
![Octahydro-2-nitrosocyclopenta[c]pyrrole](/img/structure/B194201.png)
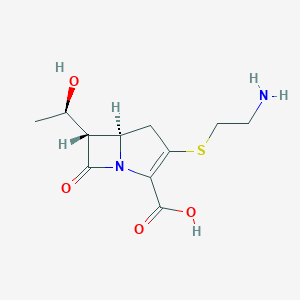
![2,7-Dichloro-alpha-[(dibutylamino)methyl]-9H-fluorene-4-methanol](/img/structure/B194214.png)